BenchChemオンラインストアへようこそ!

AC710

Kinase Profiling Drug Discovery Selectivity

AC710 is a globally selective, orally active PDGFR-family kinase inhibitor optimized for target exclusivity. With sub-nanomolar Kd values (FLT3: 0.6 nM; KIT: 1.0 nM; PDGFRα: 1.3 nM; PDGFRβ: 1.0 nM; CSF1R: 1.57 nM) and >30-fold selectivity over a 386-kinase panel, AC710 eliminates the confounding off-target effects seen with legacy multi-targeted agents like imatinib, sunitinib, and sorafenib. Its clean CYP450 inhibition profile (all IC50 >40 μM) ensures reproducible pharmacokinetics. AC710 is the preferred chemical probe for FLT3-driven AML, GIST, fibrosis, CAF biology, and TAM/immuno-oncology models. Choose AC710 for definitive target validation with uncompromised data integrity.

Molecular Formula C31H42N6O4
Molecular Weight 562.7 g/mol
Cat. No. B560102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC710
Molecular FormulaC31H42N6O4
Molecular Weight562.7 g/mol
Structural Identifiers
SMILESCCN1C(CC(CC1(C)C)OC2=CN=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)NC4=NOC(=C4)C(C)(C)C)(C)C
InChIInChI=1S/C31H42N6O4/c1-9-37-30(5,6)17-23(18-31(37,7)8)40-22-14-15-24(32-19-22)27(38)33-20-10-12-21(13-11-20)34-28(39)35-26-16-25(41-36-26)29(2,3)4/h10-16,19,23H,9,17-18H2,1-8H3,(H,33,38)(H2,34,35,36,39)
InChIKeyJVCWPUFNLFSKFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





AC710: Selective PDGFR-Family Kinase Inhibitor for Cancer and Inflammation Research


AC710 is a small-molecule, orally active, globally selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, specifically targeting FLT3, KIT, PDGFRα, PDGFRβ, and CSF1R. It was rationally designed through iterative structural optimization of a globally selective lead compound to improve physiochemical and pharmacokinetic properties, ultimately selected as a preclinical development candidate [1]. AC710 is not a promiscuous kinase inhibitor; its binding profile is exceptionally narrow, with high potency restricted to the PDGFR family, making it a valuable chemical probe for dissecting the role of these kinases in disease models where off-target activity would confound results.

Why Pan-Kinase Inhibitors Cannot Substitute for AC710 in PDGFR-Family-Driven Assays


Generic substitution with older, multi-targeted kinase inhibitors like imatinib, sunitinib, or sorafenib fails to recapitulate the specific biological interrogation enabled by AC710. While these clinical agents do hit PDGFR-family kinases, their potency is often lower, and their broad kinome coverage introduces confounding off-target effects on pathways like Abl, VEGFR, or Raf [1]. In contrast, AC710's >30-fold selectivity for the PDGFR family over a panel of 386 kinases [2] and its clean cytochrome P450 inhibition profile (all IC50 > 40 μM) ensure that observed phenotypic changes in cellular or in vivo models can be attributed with higher confidence to the intended targets. This level of target exclusivity is critical for generating reproducible and interpretable data in basic research and preclinical drug discovery.

Quantitative Differentiation: AC710's Verified Selectivity and Efficacy Profile


PDGFR-Family Binding Potency: AC710 vs. Clinical Multikinase Inhibitors

AC710 exhibits sub-nanomolar to low nanomolar binding affinities (Kd) for all members of the PDGFR kinase family. Its potency for PDGFRβ (Kd = 1.0 nM) and PDGFRα (Kd = 1.3 nM) is comparable to or tighter than that of sunitinib for PDGFRβ (IC50 = 2 nM) , and significantly more potent than imatinib's reported binding to PDGFRα (Kd ≈ 10 nM) [1]. Crucially, AC710 maintains high affinity for FLT3 (Kd = 0.6 nM) and KIT (Kd = 1 nM), two family members often mutated in hematological malignancies .

Kinase Profiling Drug Discovery Selectivity

Global Kinase Selectivity: AC710 vs. Broad-Spectrum Tyrosine Kinase Inhibitors (TKIs)

AC710 demonstrates a remarkably clean kinome interaction profile. When screened at 1 μM against a diverse panel of 386 unique kinases, it retained binding for only 9 off-targets at concentrations below 1,000 nM, with most affinities being >30-fold weaker than its primary targets [1]. In contrast, clinical multikinase inhibitors like dasatinib and sunitinib potently inhibit dozens of kinases beyond the PDGFR family, including SRC, ABL, and VEGFRs, which can confound biological interpretation [2].

Kinome Selectivity Chemical Probe Off-Target Activity

Functional Cell-Based Potency and CYP450 Liability

AC710 demonstrates potent, on-target functional inhibition in relevant cellular contexts. It blocks FLT3 auto-phosphorylation in MV4-11 AML cells (IC50 = 2 nM) and KIT phosphorylation in H526 small cell lung cancer cells (IC50 = 1.2 nM) [1]. Simultaneously, AC710 exhibits a clean profile against a panel of five major cytochrome P450 isoforms (1A2, 2C9, 2C19, 2D6, 3A4), with all IC50 values > 40 μM , a critical advantage for in vivo studies where CYP inhibition can lead to drug-drug interactions or altered exposure.

Cell-Based Assay CYP Inhibition Drug Metabolism

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model

In a mouse collagen-induced arthritis (CIA) model, a standard preclinical model for rheumatoid arthritis, AC710 demonstrated dose-dependent efficacy. At oral doses of 10 and 30 mg/kg, AC710 exhibited equivalent or slightly better efficacy in reducing joint swelling and inflammation compared to dexamethasone administered at a safe dose . This highlights the therapeutic potential of selective PDGFR-family inhibition in inflammatory conditions.

Autoimmune Disease In Vivo Pharmacology Inflammation

Recommended Applications of AC710 in Scientific Research


Target Validation Studies in Acute Myeloid Leukemia (AML) with FLT3-ITD Mutations

Given its sub-nanomolar affinity for FLT3 (Kd = 0.6 nM) and potent inhibition of FLT3 autophosphorylation in MV4-11 AML cells (IC50 = 2 nM) , AC710 is ideally suited for validating FLT3 as a driver oncogene in AML models. Its narrow kinome profile ensures that observed anti-proliferative effects are directly attributable to FLT3/PDGFR-family blockade, providing cleaner data than older, less selective FLT3 inhibitors (e.g., midostaurin or sorafenib) that potently hit many other kinases.

Dissecting PDGFR and KIT Signaling in Fibrosis and Stromal Biology

AC710's balanced, high potency across PDGFRα (Kd = 1.3 nM), PDGFRβ (Kd = 1.0 nM), and KIT (Kd = 1.0 nM) makes it an excellent tool for studying the role of PDGFR signaling in cancer-associated fibroblasts (CAFs), organ fibrosis, or gastrointestinal stromal tumors (GIST). Its >30-fold selectivity over other kinases [1] avoids the confounding anti-angiogenic effects of VEGFR inhibition that plague studies using sunitinib or pazopanib.

Immuno-Oncology and Inflammatory Disease Models Requiring Minimal CYP Interference

The clean CYP inhibition profile (all IC50 > 40 μM) combined with in vivo efficacy in a CIA model positions AC710 as a preferred reagent for studying the immune-modulatory roles of CSF1R and PDGFR-family kinases. It can be used in preclinical models of rheumatoid arthritis, tumor-associated macrophage (TAM) biology, or other immune-mediated disorders where avoiding CYP-mediated drug-drug interactions or altered drug exposure is critical for data integrity.

Building a Selective Kinase Inhibitor Reference Panel for Phenotypic Screening

Due to its well-characterized and exceptionally narrow target profile, AC710 serves as a high-quality reference standard in chemical biology screening campaigns. It can be used as a positive control for PDGFR-family-driven phenotypes and as a counter-screen to confirm target engagement, enabling researchers to build more confident mechanistic hypotheses from large-scale phenotypic or transcriptomic datasets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for AC710

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.